Cas no 6859-01-4 (Isorhynchophylline)

Isorhynchophylline 化学的及び物理的性質
名前と識別子
-
- isorhynchophylline
- ISORHYCHOPHYLLINE
- 7-Isorhynchophylline
- 7-Isorhyncophylline
- Isorhyncophylline
- (aE,1'S,6'R,7'S,8'aS)-6'-Ethyl-1,2,2',3',6',7',8',8'a-octahydro-alpha-(methoxymethylene)-2-oxospiro[3H-indole-3,1'(5'H)-indolizine]-7'-acetic acid methyl ester
- [ "" ]
- Rhynchophylline
- Methyl (E)-2-[(6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine
- Methyl (E)-2-[(6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- AS-75287
- HMS3886F22
- SPIRO(3H-INDOLE-3,1'(5'H)-INDOLIZINE)-7'-ACETIC ACID, 6'-ETHYL-1,2,2',3',6',7',8',8'A-OCTAHYDRO-alpha-(METHOXYMETHYLENE)-2-OXO-, METHYL ESTER, (alphaE,1'S,6'R,7'S,8'AS)-
- Rel-methyl (E)-2-((3S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indoline-3,1'-indolizin]-7'-yl)-3-methoxyacrylate
- MLS000728608
- BP0799
- C16980
- (16E,20-alpha)-16,17-Didehydro-17-methoxy-2-oxo-corynoxan-16-carboxylic acid
- CHEMBL480521
- IsoRhy
- 39032-62-7
- ISORHYNCHOPHYLLINE (CONSTITUENT OF CAT'S CLAW) [DSC]
- SPIRO(3H-INDOLE-3,1'(5'H)-INDOLIZINE)-7'-ACETIC ACID, 6'-ETHYL-1,2,2',3',6',7',8',8'A-OCTAHYDRO-.ALPHA.-(METHOXYMETHYLENE)-2-OXO-, METHYL ESTER, (.ALPHA.E,1'S,6'R,7'S,8'AS)-
- s9310
- methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
- AKOS025402306
- UNII-7F4P99KHLJ
- HMS2267O23
- SMR000470794
- CORYNOXAN-16-CARBOXYLIC ACID, 16,17-DIDEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (16E,20.ALPHA.)-
- CCG-268459
- HY-N0766
- Corynoxan-16-carboxylic acid, 16,17-didehydro-17-methoxy-2-oxo-, methyl ester, (16E,20-alpha)-
- Spiro[3H-indole-3,1'(5'H)-indolizine]-7'-acetic acid,6'-ethyl-1,2,2',3',6',7',8',8'a-octahydro-a-(methoxymethylene)-2-oxo-,methyl ester, (aE,1'S,6'R,7'S,8'aS)-
- CHEBI:70071
- 6859-01-4
- 7F4P99KHLJ
- methyl (2E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxo-1,2,3',5',6',7',8',8'a-octahydro-2'H-spiro[indole-3,1'-indolizin]-7'-yl]-3-methoxyprop-2-enoate
- 1ST159053
- CS-3805
- ISORHYNCHOPHYLLINE (CONSTITUENT OF CAT'S CLAW)
- BDBM50531282
- AC-7996
- Q-100013
- SCHEMBL23259272
- CORYNOXAN-16-CARBOXYLIC ACID, 16,17-DIDEHYDRO-17-METHOXY-2-OXO-, METHYL ESTER, (16E,20alpha)-
- Q27138409
- C22H28N2O4
- DA-54453
- (16E\\,20-alpha)-16\\,17-Didehydro-17-methoxy-2-oxo-corynoxan-16-carboxylic acid
- Isorhynchophylline
-
- MDL: MFCD22124712
- インチ: InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
- InChIKey: DAXYUDFNWXHGBE-GXONQVTISA-N
- ほほえんだ: O=C1C2(C3=C([H])C([H])=C([H])C([H])=C3N1[H])C([H])([H])C([H])([H])N1C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[H])[C@@]([H])(/C(=C(/[H])\OC([H])([H])[H])/C(=O)OC([H])([H])[H])C([H])([H])[C@]12[H]
計算された属性
- せいみつぶんしりょう: 384.204907g/mol
- ひょうめんでんか: 0
- XLogP3: 2.3
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 回転可能化学結合数: 5
- どういたいしつりょう: 384.204907g/mol
- 単一同位体質量: 384.204907g/mol
- 水素結合トポロジー分子極性表面積: 67.9Ų
- 重原子数: 28
- 複雑さ: 663
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 384.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.23
- ゆうかいてん: 114 ºC
- ふってん: 560.8±50.0 °C at 760 mmHg
- フラッシュポイント: 293.0±30.1 °C
- 屈折率: 1.596
- ようかいど: Chloroform (Slightly), Ethanol (Slightly)
- PSA: 78.87000
- LogP: 2.68770
Isorhynchophylline セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: 24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Isorhynchophylline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP0799-100mg |
Isorhynchophylline |
6859-01-4 | 98% | 100mg |
$250 | 2023-09-19 | |
DC Chemicals | DCY-019-20 mg |
Isorhychophylline |
6859-01-4 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
TRC | I900710-10mg |
Isorhynchophylline |
6859-01-4 | 10mg |
$ 94.00 | 2023-09-07 | ||
S e l l e c k ZHONG GUO | S9310-1mg |
Isorhychophylline |
6859-01-4 | 99% | 1mg |
¥1204.5 | 2023-09-15 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21526-20mg |
Isorhynchophylline |
6859-01-4 | ,HPLC≥98% | 20mg |
¥700.00 | 2021-09-02 | |
abcr | AB400174-1 mg |
Isorhynchophylline, 95%; . |
6859-01-4 | 95% | 1 mg |
€189.80 | 2023-07-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S0657-1 mg |
Isorhyncophylline |
6859-01-4 | 99.71% | 1mg |
¥463.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I102722-20mg |
Isorhynchophylline |
6859-01-4 | ,≥98% | 20mg |
¥541.90 | 2023-09-02 | |
TargetMol Chemicals | T6S0657-50 mg |
Isorhynchophylline |
6859-01-4 | 99.71% | 50mg |
¥ 4,275 | 2023-07-11 | |
TargetMol Chemicals | T6S0657-5 mg |
Isorhynchophylline |
6859-01-4 | 99.71% | 5mg |
¥ 995 | 2023-07-11 |
Isorhynchophylline 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
Isorhynchophyllineに関する追加情報
Exploring the Therapeutic Potential of Isorhynchophylline (CAS No. 6859-01-4): A Comprehensive Review
Isorhynchophylline (CAS No. 6859-01-4), a prominent indole alkaloid derived from the medicinal plant Uncaria rhynchophylla, has garnered significant attention in recent years due to its multifaceted pharmacological properties. As researchers delve deeper into natural product chemistry, this compound stands out for its potential applications in neuroprotection, cardiovascular health, and metabolic regulation. The growing interest in plant-derived bioactive compounds and natural alternatives to synthetic drugs has positioned Isorhynchophylline as a subject of intense scientific scrutiny.
The molecular structure of Isorhynchophylline features a complex tetracyclic framework characteristic of oxindole alkaloids, which contributes to its unique biological activities. Recent studies published in journals like Journal of Ethnopharmacology and Phytomedicine highlight its calcium channel blocking effects and anti-inflammatory mechanisms, addressing current research trends in natural cardiovascular support and neuroinflammation management. These properties align with increasing consumer searches for natural cognitive enhancers and plant-based circulatory aids.
In the context of modern healthcare challenges, Isorhynchophylline demonstrates particular promise for neurological disorders, with preclinical studies suggesting benefits for conditions related to neurodegeneration and cerebral ischemia. Its ability to modulate neurotransmitter systems and protect neuronal cells against oxidative stress responds to growing public concerns about brain health maintenance and age-related cognitive decline – topics that consistently rank high in health-related search queries.
The pharmacokinetic profile of Isorhynchophylline reveals moderate bioavailability and good blood-brain barrier penetration, making it particularly interesting for central nervous system applications. Research focusing on its metabolic pathways and potential drug interactions addresses common questions from healthcare professionals and supplement users alike. These aspects are crucial for understanding its therapeutic window and safety profile in potential clinical applications.
From a technical perspective, the isolation and characterization of Isorhynchophylline (CAS No. 6859-01-4) involve sophisticated techniques such as HPLC-UV and LC-MS/MS, reflecting the compound's importance in analytical chemistry and quality control of herbal preparations. The compound's stability under various pH conditions and temperature ranges has been extensively studied, providing valuable data for formulation scientists working on standardized extracts.
Current market trends show rising demand for standardized botanical extracts containing consistent levels of Isorhynchophylline, particularly in the nutraceutical sector. This aligns with consumer preferences for evidence-based herbal products and clinically validated natural ingredients. Manufacturers are increasingly focusing on sustainable sourcing and green extraction methods to meet the expectations of environmentally conscious consumers.
Ongoing clinical research is exploring the synergistic effects of Isorhynchophylline with other bioactive compounds, addressing the popular concept of phytochemical synergy in traditional medicine systems. Such studies contribute to the scientific validation of traditional uses while potentially revealing novel therapeutic applications for modern medicine.
Quality control remains a critical aspect of Isorhynchophylline research and applications. Advanced analytical methods including fingerprint chromatography and quantitative NMR are being employed to ensure product consistency and authenticity. These developments respond to increasing regulatory requirements and consumer demand for transparent labeling in natural health products.
From a commercial perspective, the global market for Uncaria-derived products containing Isorhynchophylline is projected to grow steadily, driven by increasing awareness of its potential health benefits. However, challenges remain in standardizing cultivation practices and extraction methods to ensure consistent bioactive compound profiles across different production batches.
Future research directions for Isorhynchophylline (CAS No. 6859-01-4) include exploring its potential in metabolic syndrome management and gut-brain axis modulation – two areas of intense scientific and public interest. The compound's multi-target mechanisms of action make it particularly interesting for addressing complex, multifactorial health conditions that dominate contemporary healthcare challenges.
6859-01-4 (Isorhynchophylline) 関連製品
- 6877-32-3(Corynoxine)
- 509-80-8(Mitraphylline)
- 4697-68-1(Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-, methyl ester,(1'S,3S,4'aS,5'aR,10'aS)-)
- 6899-73-6(Spiro[3H-indole-3,6'(4'aH)-[1H]pyrano[3,4-f]indolizine]-4'-carboxylicacid, 1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxo-, methyl ester,(1'R,3S,4'aS,5'aS,10'aR)-)
- 76-66-4(Rhynchophylline)
- 5629-60-7(Uncarine c)
- 630-94-4(Corynoxeine)
- 144525-05-3(Spiro[3H-indole-3,1'(5'H)-indolizine]-7'-aceticacid, 6'-ethyl-1,2,2',3',6',7',8',8'a-octahydro-a-(methoxymethylene)-2-oxo-, (aE,1'S,6'R,7'S,8'aS)-)
- 5171-37-9(Isopteropodine)
- 51014-29-0(Isocorynoxeine)

